molecular formula C25H15N3O4S B3442589 2-(3-benzoylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide

2-(3-benzoylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide

Cat. No. B3442589
M. Wt: 453.5 g/mol
InChI Key: GRHIGERYFCPLCF-UHFFFAOYSA-N
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Description

The compound “2-(3-benzoylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide” is a derivative of 2-(3-benzoylphenyl)propionitrile , which is a precursor for ketoprofen, a widely used anti-inflammatory drug .


Synthesis Analysis

The synthesis of this compound seems to involve the creation of hybrid molecules between ketoprofen or 2-(3-benzoylphenyl)propanoic acid and N-containing heterocyclic compounds . The synthesis process is influenced by various factors such as time, temperature, and concentration .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, as it involves the combination of ketoprofen or 2-(3-benzoylphenyl)propanoic acid with N-containing heterocyclic compounds . Detailed HRMS analysis is provided for all novel hybrid molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the creation of hybrid molecules between ketoprofen or 2-(3-benzoylphenyl)propanoic acid and N-containing heterocyclic compounds . These hybrid molecules were fully characterized using 1H- and 13C-NMR, UV-Vis, and HRMS spectra .

Mechanism of Action

The mechanism of action of this compound is likely related to its anti-inflammatory and antiproliferative properties . It is synthesized from non-steroidal anti-inflammatory drug, ketoprofen as dual-mechanism drugs .

properties

IUPAC Name

2-(3-benzoylphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15N3O4S/c29-21(15-5-2-1-3-6-15)16-7-4-8-18(13-16)28-23(31)19-10-9-17(14-20(19)24(28)32)22(30)27-25-26-11-12-33-25/h1-14H,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHIGERYFCPLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dioxo-2-[3-(phenylcarbonyl)phenyl]-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-benzoylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide
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2-(3-benzoylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide
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2-(3-benzoylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide
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2-(3-benzoylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide
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2-(3-benzoylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide
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2-(3-benzoylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide

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